Molecular Weight and Lipophilicity Shift Relative to the Butanamide Analog
The target compound differs from the closest commercially cataloged analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 1040661-09-3), by an additional C2H4 unit (two methylene groups) on the amide side chain. This results in a higher molecular weight (350.45 vs. 322.4 g/mol) and, qualitatively, greater calculated lipophilicity . No direct experimental logP or chromatographic hydrophobicity index for either compound has been located in the public domain.
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | C22H26N2O2, MW 350.45 g/mol, contains 3,3-dimethylbutanamide side chain |
| Comparator Or Baseline | N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 1040661-09-3): C20H22N2O2, MW 322.4 g/mol, contains butanamide side chain |
| Quantified Difference | Δ MW = 28.05 g/mol; Δ molecular formula = C2H4 |
| Conditions | Calculated from molecular formulas; no experimental partition coefficient data available |
Why This Matters
The additional lipophilic bulk may enhance binding to hydrophobic protein pockets, altering target residence time and selectivity profiles relative to the simpler analog.
